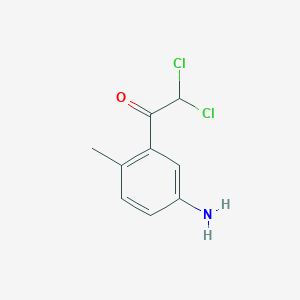
1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one is an organic compound with a complex structure that includes an amino group, a methyl group, and two chlorine atoms attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2,2-dichloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-amino-2-methylphenol is dissolved in a suitable solvent like dichloromethane, and 2,2-dichloroacetyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products
Substitution: Formation of substituted ethanones with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Amino-2-methylphenyl)-2-chloroethan-1-one: Similar structure but with one chlorine atom.
1-(5-Amino-2-methylphenyl)-2,2-dibromoethan-1-one: Similar structure but with bromine atoms instead of chlorine.
1-(5-Amino-2-methylphenyl)-2,2-difluoroethan-1-one: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical reactivity and potential applications. Its dichloroethanone backbone makes it particularly versatile in various chemical reactions and research applications.
Propriétés
Numéro CAS |
63645-37-4 |
|---|---|
Formule moléculaire |
C9H9Cl2NO |
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
1-(5-amino-2-methylphenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-2-3-6(12)4-7(5)8(13)9(10)11/h2-4,9H,12H2,1H3 |
Clé InChI |
IUKBKJHVUAZWGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



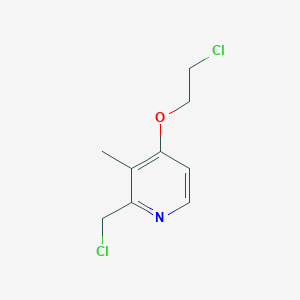
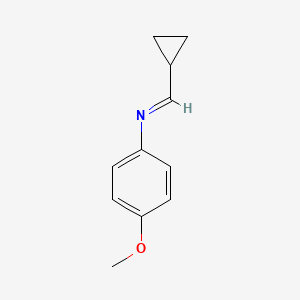
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
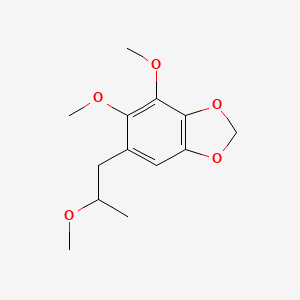
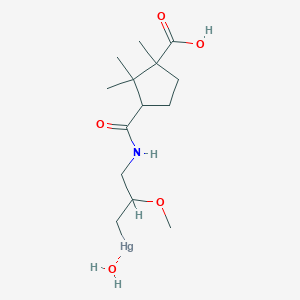
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
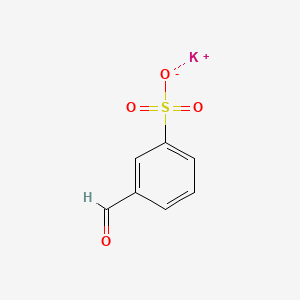


![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
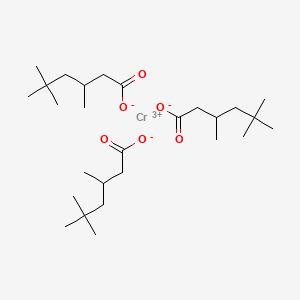
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
